molecular formula C12H22N2O2 B3421993 Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate CAS No. 236406-56-7

Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate

Cat. No.: B3421993
CAS No.: 236406-56-7
M. Wt: 226.32 g/mol
InChI Key: CQJSNQCNXVJXDM-UHFFFAOYSA-N
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Description

Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate is an organic compound with significant interest in various fields of science, including chemistry, biology, and medicine. Its unique structural features and functional groups make it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclization Reaction: : One of the common synthetic routes involves cyclizing a precursor compound under acidic or basic conditions. The choice of catalyst, solvent, and temperature can greatly influence the yield and purity of the product.

  • Esterification: : The esterification of the intermediate compound with tert-butanol under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid) can yield the desired product. Reaction times and temperatures must be optimized to prevent overreaction or degradation of the product.

Industrial Production Methods

Industrial production may employ batch or continuous flow processes depending on the required scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the progress and purity of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate can undergo oxidation reactions with oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : It can participate in nucleophilic substitution reactions, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation reactions generally require strong oxidizing agents under acidic or basic conditions. Reduction reactions are performed under anhydrous conditions to prevent the reduction of other functional groups. Substitution reactions typically require a polar aprotic solvent to stabilize the nucleophile.

Major Products

Depending on the type of reaction, major products can include oxidized or reduced forms of the compound or substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

  • Catalyst Development: : Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate is used in developing new catalytic systems for organic synthesis.

Biology

  • Enzyme Inhibition: : This compound is explored as a potential enzyme inhibitor due to its unique structure.

Medicine

  • Drug Development: : Research in medicinal chemistry investigates its potential as a therapeutic agent for various diseases.

Industry

  • Material Science: : Used in the synthesis of new materials with specific properties for industrial applications.

Mechanism of Action

Mechanism

The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The unique structure allows it to fit into the active sites of enzymes, inhibiting their function.

Molecular Targets and Pathways

  • Enzyme Inhibition: : It can bind to the active site of enzymes, preventing substrate access and catalysis.

  • Receptor Binding: : It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to similar compounds like hexahydropyrrolo[3,4-C]pyridine derivatives, the tert-butyl group enhances its lipophilicity and membrane permeability, making it more effective in biological systems.

List of Similar Compounds

  • Hexahydropyrrolo[3,4-C]pyridine derivatives

  • Pyrrolidine carboxylates

  • Tetrahydropyridine compounds

Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate stands out due to its unique structural and functional attributes, making it a valuable compound across various scientific disciplines.

Properties

IUPAC Name

tert-butyl 1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJSNQCNXVJXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161418
Record name 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-57-5, 236406-56-7
Record name 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate
Reactant of Route 2
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate
Reactant of Route 3
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate
Reactant of Route 4
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate
Reactant of Route 6
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate

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